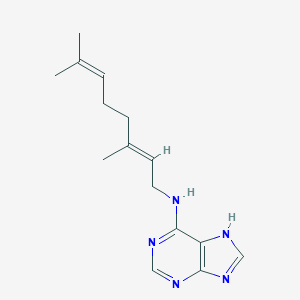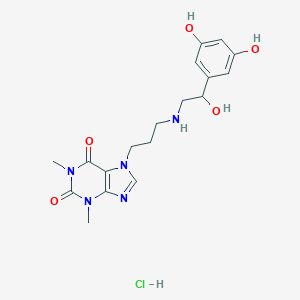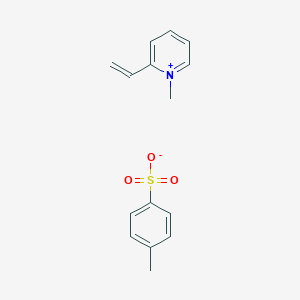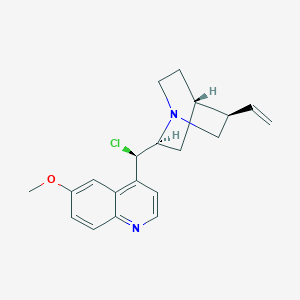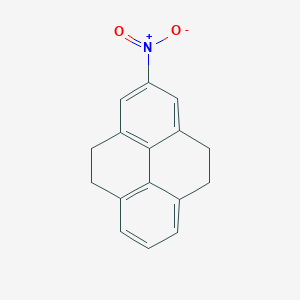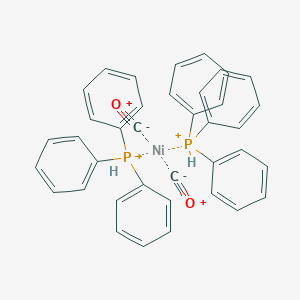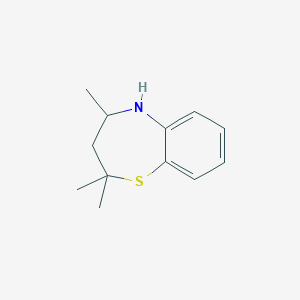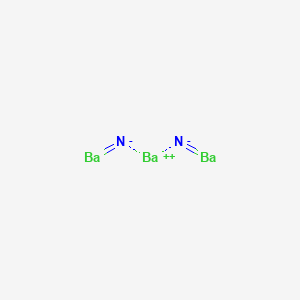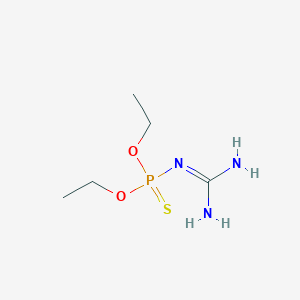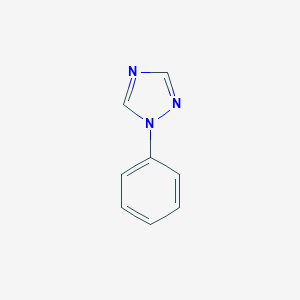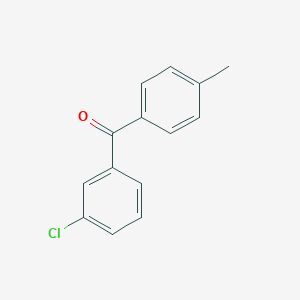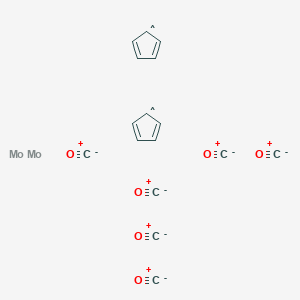![molecular formula C17H14AsN B080441 7-methyl-12H-benzo[c]phenarsazinine CAS No. 13493-34-0](/img/structure/B80441.png)
7-methyl-12H-benzo[c]phenarsazinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-12H-benzo[c]phenarsazinine (MBPA) is a synthetic compound that belongs to the family of phenarsazines. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
7-methyl-12H-benzo[c]phenarsazinine inhibits the activity of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many types of cancer, making it an attractive target for cancer therapy. 7-methyl-12H-benzo[c]phenarsazinine binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Effets Biochimiques Et Physiologiques
7-methyl-12H-benzo[c]phenarsazinine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in programmed cell death. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. 7-methyl-12H-benzo[c]phenarsazinine has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its anti-inflammatory properties. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-methyl-12H-benzo[c]phenarsazinine has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 7-methyl-12H-benzo[c]phenarsazinine has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the physiological effects of PKC inhibition in vivo. Further studies are needed to determine the safety and efficacy of 7-methyl-12H-benzo[c]phenarsazinine in humans.
Orientations Futures
For research include investigating the safety and efficacy of 7-methyl-12H-benzo[c]phenarsazinine in clinical trials, exploring its potential use in combination with other drugs, and developing more potent and selective PKC inhibitors. Additionally, the role of PKC in various diseases needs to be further elucidated to identify potential therapeutic targets for 7-methyl-12H-benzo[c]phenarsazinine and other PKC inhibitors.
Conclusion
7-methyl-12H-benzo[c]phenarsazinine is a synthetic compound that inhibits PKC and has potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It induces apoptosis, exhibits anti-inflammatory and antioxidant properties, and has been extensively studied in vitro and in vivo. However, further research is needed to determine its safety and efficacy in humans and to explore its potential use in combination with other drugs. 7-methyl-12H-benzo[c]phenarsazinine is a valuable research tool for studying the role of PKC in various cellular processes and identifying potential therapeutic targets for PKC inhibitors.
Méthodes De Synthèse
7-methyl-12H-benzo[c]phenarsazinine can be synthesized using a multistep procedure starting from 2,4-dichlorophenylhydrazine. The synthetic route involves the formation of a hydrazone intermediate, followed by cyclization and reduction steps. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
7-methyl-12H-benzo[c]phenarsazinine has been investigated for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 7-methyl-12H-benzo[c]phenarsazinine also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diabetes and Alzheimer's disease.
Propriétés
Numéro CAS |
13493-34-0 |
|---|---|
Nom du produit |
7-methyl-12H-benzo[c]phenarsazinine |
Formule moléculaire |
C17H14AsN |
Poids moléculaire |
307.22 g/mol |
Nom IUPAC |
7-methyl-12H-benzo[c]phenarsazinine |
InChI |
InChI=1S/C17H14AsN/c1-18-14-8-4-5-9-16(14)19-17-13-7-3-2-6-12(13)10-11-15(17)18/h2-11,19H,1H3 |
Clé InChI |
SMENUUPNBJMPGM-UHFFFAOYSA-N |
SMILES |
C[As]1C2=C(C3=CC=CC=C3C=C2)NC4=CC=CC=C41 |
SMILES canonique |
C[As]1C2=C(C3=CC=CC=C3C=C2)NC4=CC=CC=C41 |
Synonymes |
7,12-Dihydro-7-methylbenzo[c]phenarsazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



